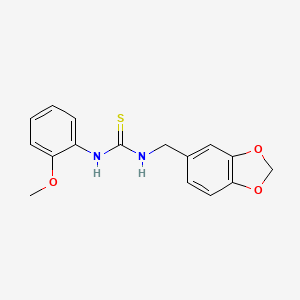

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxyphenyl)thiourea

Description

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxyphenyl)thiourea is a thiourea derivative characterized by two distinct aromatic substituents: a 1,3-benzodioxole-5-ylmethyl group and a 2-methoxyphenyl group attached to the thiourea core. The benzodioxole moiety contributes electron-rich oxygen atoms, while the ortho-methoxy substituent on the phenyl ring introduces steric and electronic effects.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-19-13-5-3-2-4-12(13)18-16(22)17-9-11-6-7-14-15(8-11)21-10-20-14/h2-8H,9-10H2,1H3,(H2,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSKHLNCDVQKAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxyphenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2-methoxyaniline in the presence of a thiourea reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Thiourea Group Reactivity

The thiourea moiety exhibits bifunctional reactivity as a hydrogen bond donor and Brønsted base, enabling cascade reactions . For example:

-

Imine formation : Activation of carbonyl groups (e.g., aldehydes) for nucleophilic attack.

-

Cyclization : Thiourea facilitates tautomerization and abstraction of protons from intermediates (e.g., –SH groups), leading to heterocycle formation .

Oxidation and Redox Reactions

Thioureas can undergo oxidation to sulfoxides or sulfones using reagents like hydrogen peroxide or m-CPBA. Reduction with agents like NaBH₄ may convert thiourea to thiol derivatives.

Isothiocyanate Intermediates

The synthesis often involves isothiocyanates as key intermediates, formed via:

Nucleophilic addition of amines to isothiocyanates yields thioureas .

Phase-Transfer Catalysis

Optimization studies using tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst improve reaction rates and yields .

Structural Reactivity

The compound’s benzodioxole and methoxyphenyl groups influence reactivity:

-

Electrophilic substitution : Methoxyphenyl rings may undergo halogenation or nitration.

-

Cycloaddition : Thiourea’s planar structure can participate in [2+4] or [4+2] cycloadditions.

Mechanistic Insights

In cascade reactions, thiourea’s dual role as a catalyst enables:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Several studies have investigated the potential of thiourea derivatives as anticancer agents. The compound has shown promising results in inhibiting the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. For example, research indicates that similar thiourea compounds can interact with specific cellular pathways, leading to reduced tumor growth in vitro and in vivo models.

Antimicrobial Properties

Thiourea derivatives have been noted for their antimicrobial activities. The benzodioxole moiety is known to enhance the bioactivity of compounds against various bacterial strains. Studies have demonstrated that the incorporation of methoxyphenyl groups can improve the efficacy of these compounds against resistant strains of bacteria.

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows for the formation of more complex structures. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Heterocycles

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxyphenyl)thiourea can be used to synthesize various heterocyclic compounds, which are essential in medicinal chemistry. The reactivity of the thiourea group facilitates the formation of diverse heterocycles through cyclization reactions.

Biological Research

Enzyme Inhibition Studies

Research has shown that thiourea derivatives can act as enzyme inhibitors. For instance, studies have focused on their potential to inhibit enzymes involved in cancer progression and microbial resistance. The compound's structural features allow it to bind effectively to active sites on target enzymes, thereby blocking their activity.

Bioconjugation Techniques

The compound can also be utilized in bioconjugation techniques, where it serves as a linker for attaching biomolecules to surfaces or other molecules. This application is crucial in developing targeted drug delivery systems and biosensors.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Anticancer Properties of Thiourea Derivatives | Evaluate anticancer effects | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Antimicrobial Activity of Benzodioxole Thioureas | Assess antimicrobial efficacy | Showed activity against Gram-positive and Gram-negative bacteria. |

| Synthesis of Novel Heterocycles from Thioureas | Develop new synthetic routes | Successfully synthesized various heterocycles with potential biological activity. |

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodioxole and methoxyphenyl groups contribute to the compound’s binding affinity and specificity. The thiourea linkage plays a crucial role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Thiourea Derivatives

Key Structural Features

Thiourea derivatives are defined by the −N−C(=S)−N− functional group. Variations in their substituents significantly influence their physical, chemical, and biological properties. Below is a comparative analysis of the target compound and structurally related analogs:

Table 1: Structural Comparison of Thiourea Derivatives

Physical and Chemical Properties

- Crystallinity: describes a related compound, 3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one, crystallizing in a monoclinic system (space group P21/n) with specific lattice parameters (a = 6.8137 Å, b = 12.5753 Å). This suggests that benzodioxole and methoxyphenyl groups favor dense packing via C–H···O interactions .

- Solubility : The ortho-methoxy group in the target compound may reduce solubility in polar solvents compared to para-substituted analogs (e.g., 1-(4-methoxyphenyl)-3-(2-oxo-benzimidazolyl)thiourea) due to steric effects .

Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxyphenyl)thiourea is a compound of significant interest due to its potential biological activities. Thioureas, in general, have been reported to exhibit a wide range of biological effects, including antiviral, antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific thiourea derivative, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a benzodioxole moiety and a methoxyphenyl group, which are critical for its biological activity.

Biological Activity Overview

Thiourea derivatives have shown promising results in various biological assays. The following sections detail specific activities related to the compound of interest.

Anticancer Activity

Research indicates that thiourea derivatives can inhibit cancer cell proliferation. A study demonstrated that certain thioureas exhibited IC50 values ranging from 3 to 14 µM against various cancer cell lines, including prostate and breast cancer cells . The mechanism often involves the targeting of specific molecular pathways that regulate cancer cell growth and survival.

Antiviral Activity

Thioureas have also been evaluated for their antiviral properties. In one study, compounds were tested against several viral strains, including Murine norovirus and Chikungunya. The EC50 values were found to be higher than 0.3 µM for most derivatives, indicating moderate antiviral activity .

Antibacterial and Antifungal Activity

The antibacterial properties of thioureas have been well-documented. A comprehensive review highlighted that thiourea derivatives exhibit significant antibacterial activity against common pathogens. For example, certain compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

The biological activity of thioureas is often attributed to their ability to form hydrogen bonds with target biomolecules. This interaction can lead to the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. For instance, some thioureas have been shown to inhibit protein deacetylases, which play a role in cancer cell proliferation .

Case Studies

- Anticancer Efficacy : A study conducted on a series of thiourea derivatives demonstrated that those with benzodioxole substituents had enhanced anticancer activity compared to their counterparts without such groups. The presence of the methoxy group was also found to improve solubility and bioavailability .

- Antiviral Screening : In vitro studies on thiourea derivatives indicated that modifications in the side chains could significantly affect their antiviral potency. Compounds exhibiting electron-withdrawing groups showed increased efficacy against viral strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methoxyphenyl)thiourea, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves coupling a benzodioxole-containing isothiocyanate (e.g., 1,3-benzodioxol-5-ylmethyl isothiocyanate) with 2-methoxyaniline. Solvent choice (e.g., ethanol or THF), temperature (reflux at 70–80°C), and stoichiometric ratios (1:1.2 amine-to-isothiocyanate) are critical for minimizing byproducts. Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

- Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Yield optimization requires inert atmosphere (N₂/Ar) to prevent oxidation of thiourea intermediates.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzodioxole methylene protons at δ 4.8–5.2 ppm, thiourea NH signals at δ 9.5–10.5 ppm).

- FT-IR : Verify C=S stretching (~1250–1350 cm⁻¹) and N-H vibrations (~3200–3400 cm⁻¹).

- HRMS : Ensure molecular ion peaks align with theoretical m/z (e.g., C₁₆H₁₅N₂O₃S⁺: calc. 323.0802, observed 323.0805) .

Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., antimicrobial, anticancer)?

- Methodology :

- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi; 24–48 hr incubation).

- Anticancer : MTT assay (48–72 hr exposure to cancer cell lines like MCF-7 or A549; IC₅₀ calculation).

- Dose-Response : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this thiourea derivative?

- Methodology :

- Analog Synthesis : Modify substituents on the benzodioxole (e.g., halogenation) or methoxyphenyl group (e.g., replacing OMe with CF₃).

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to correlate electronic parameters (HOMO/LUMO, Mulliken charges) with bioactivity .

- Biological Testing : Compare IC₅₀ values across analogs to identify critical pharmacophores. For example, bulky substituents on the benzodioxole may enhance membrane permeability .

Q. What experimental strategies resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

- Methodology :

- ADME Profiling : Assess pharmacokinetics (e.g., plasma stability, microsomal metabolism) to identify rapid clearance or poor bioavailability.

- Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility.

- Mechanistic Studies : Employ transcriptomics/proteomics to confirm target engagement (e.g., inhibition of tubulin polymerization or kinase pathways) .

Q. How should environmental fate studies be designed to evaluate ecotoxicological risks of this compound?

- Methodology :

- Degradation Kinetics : Perform hydrolysis/photolysis experiments (pH 4–9, UV light at 254 nm) to measure half-life.

- Bioaccumulation : Use OECD 305 guidelines (e.g., zebrafish models) to determine BCF (bioconcentration factor).

- Toxicity Screening : Daphnia magna acute toxicity (48 hr LC₅₀) and algal growth inhibition (72 hr EC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.